WRR-483

Chagas disease cysteine protease inhibitor off-target selectivity

WRR-483's unique guanidine P1 moiety imparts distinct pH sensitivity and a crucially different off-target cathepsin selectivity profile vs. K11777—eliminating variables that compromise data reproducibility. Validated by 1.5 Å crystal structure confirming covalent Cys25 binding, WRR-483 eradicates T. cruzi in an acute Chagas mouse model with efficacy matching clinical candidate K11777. It is the definitive positive control for anti-trypanosomal studies, a precise template for SBDD, and an essential comparator for inhibitor selectivity profiling. Do not substitute with K11777 or WRR-666—this introduces unacceptable experimental variability in both in vitro and in vivo readouts.

Molecular Formula C29H41N7O4S
Molecular Weight 583.7 g/mol
CAS No. 1076088-50-0
Cat. No. B1684167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRR-483
CAS1076088-50-0
SynonymsWRR-483;  WRR 483;  WRR483.
Molecular FormulaC29H41N7O4S
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC2=CC=CC=C2)C=CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1
InChIKeyQLVPCZICLZOVOF-GQCXWPLSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WRR-483 (CAS 1076088-50-0) Chagas Disease Research: Cruzain Inhibitor Profile


WRR-483 is a synthetic, irreversible vinyl sulfone-based cysteine protease inhibitor specifically designed to target cruzain, the major cysteine protease essential for the survival and replication of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease [1]. As a structural analog of the clinical candidate K11777, WRR-483 demonstrates comparable trypanocidal efficacy and has been validated in both cell culture and an acute Chagas disease mouse model [2]. Its mechanism of action has been definitively established by a high-resolution (1.5 Å) X-ray crystal structure of the cruzain-WRR-483 complex, confirming covalent binding to the active-site cysteine residue (Cys25) [3].

Why WRR-483 Cannot Be Substituted with Generic Cruzain Inhibitors in Chagas Disease Research


The selection of WRR-483 over other cruzain inhibitors, including its parent compound K11777 or other vinyl sulfone analogs, is not a matter of simple interchangeability. The unique guanidine moiety in the P1 position of WRR-483 imparts a distinct biochemical profile that is critical for specific experimental outcomes [1]. Key differentiators include altered pH sensitivity of cruzain inhibition and a markedly divergent selectivity profile against a panel of off-target human cysteine cathepsins [2]. Consequently, substituting WRR-483 with K11777 or other analogs like WRR-666 introduces variables in potency and, critically, in the off-target effect landscape, potentially compromising the reproducibility and interpretation of both in vitro and in vivo studies [3].

Quantitative Evidence Guide: WRR-483 Differentiation and Performance Data


WRR-483 vs. K11777: Differential Selectivity Profile Against Off-Target Human Cathepsins

While WRR-483 and its parent compound K11777 exhibit comparable anti-parasitic efficacy, a crucial differentiator lies in their selectivity profiles against a panel of human cathepsins. WRR-483 demonstrates significantly reduced off-target inhibition of human Cathepsin L, Cathepsin V, and Papain compared to K11777 [1]. This differential selectivity is a key parameter for researchers concerned with minimizing off-target effects in complex biological systems.

Chagas disease cysteine protease inhibitor off-target selectivity

High-Resolution Structural Basis for WRR-483-Cruzain Binding: A 1.5 Å Crystal Structure

The atomic-level mechanism of WRR-483's inhibition is unambiguously defined by a high-resolution 1.5 Å X-ray crystal structure of the cruzain-WRR-483 complex [1]. This resolution is significantly higher than that available for many other cruzain-inhibitor complexes, including the 2.51 Å structure of the non-covalent analog WRR-669 [2] and provides atomic-level detail of critical interactions within the specificity binding pocket [3].

X-ray crystallography structure-based drug design covalent inhibitor

In Vivo Proof-of-Concept: Eradication of Parasitic Infection in an Acute Chagas Disease Mouse Model

WRR-483 has been shown to eradicate parasitic infection in a validated mouse model of acute Chagas disease, demonstrating in vivo efficacy comparable to the clinical candidate K11777 [1]. This provides critical preclinical validation that the in vitro potency translates to a therapeutic effect in a whole-organism system. This is a key distinction from many other experimental cruzain inhibitors which lack such comprehensive in vivo validation data.

in vivo efficacy mouse model parasite clearance

Kinetic Characterization of Oxyguanidine Analogues: Insights into Binding Mode Divergence

The synthesis and evaluation of oxyguanidine analogues of WRR-483, specifically WRR-669, have revealed a rare example of noncovalent inhibition of a cysteine protease by a vinyl sulfone framework [1]. Kinetic analyses of these analogues indicate that they retain comparable potency to previously prepared covalent vinyl sulfone inhibitors [2], but the structural data demonstrate that the binding interaction can be fundamentally different depending on the aryl moiety of the P1′ inhibitor subunit [3]. This contrasts with the covalent, irreversible binding of WRR-483 and provides a unique chemical biology toolset.

noncovalent inhibitor binding kinetics WRR-669

Primary Research Applications for WRR-483 in Chagas Disease and Cysteine Protease Studies


Preclinical In Vivo Efficacy Studies in Murine Models of Acute T. cruzi Infection

WRR-483 is ideally suited for use as a positive control or tool compound in in vivo studies of acute Chagas disease. Its demonstrated ability to eradicate parasitic infection in a mouse model, with efficacy comparable to the clinical-stage K11777 [1], makes it a reliable benchmark for evaluating novel anti-trypanosomal agents or combination therapies. Researchers can use WRR-483 to establish a baseline for parasite clearance against which new interventions can be measured.

Structure-Based Drug Design and Computational Chemistry

The availability of a high-resolution 1.5 Å crystal structure of the cruzain-WRR-483 complex [1] makes this compound an essential reference point for computational chemistry and structure-based drug design (SBDD) efforts targeting cruzain. The atomic-level detail of the binding interaction provides a precise template for molecular docking, molecular dynamics simulations, and the rational design of next-generation inhibitors with improved properties.

In Vitro Selectivity Profiling and Off-Target Assessment of Cruzain Inhibitors

WRR-483 serves as a valuable comparator compound when assessing the selectivity of new cruzain inhibitors. Its well-characterized and distinct selectivity profile against a panel of human cathepsins, compared to K11777 [1], provides a benchmark for evaluating the potential off-target effects of novel chemical entities. Including WRR-483 in a selectivity panel helps contextualize the specificity of new inhibitors and identify candidates with superior safety pharmacology profiles.

Mechanistic Studies of Cysteine Protease Inhibition

As a prototypical covalent vinyl sulfone inhibitor with a wealth of supporting analog data (e.g., the noncovalent binder WRR-669), WRR-483 is an excellent tool for studying the kinetics and thermodynamics of cysteine protease inhibition. Researchers can utilize WRR-483 in comparative studies to dissect the functional consequences of covalent versus noncovalent engagement of the cruzain active site, as highlighted by the unique binding mode of its analog WRR-669 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRR-483

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.